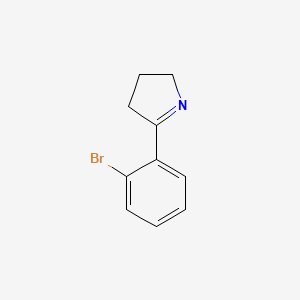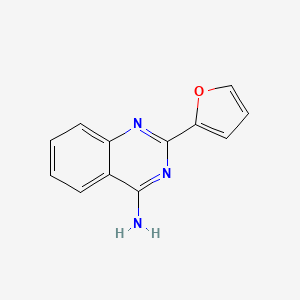
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone
Vue d'ensemble
Description
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-nitrobenzoyl group attached to the nitrogen atom of a 2,6-dimethylpiperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone typically involves the acylation of 2,6-dimethylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-aminobenzoyl-2,6-dimethylpiperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-nitrobenzoic acid and 2,6-dimethylpiperazine.
Applications De Recherche Scientifique
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, influencing their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(4-nitrobenzoyl)piperazine: Similar structure but lacks the dimethyl groups on the piperazine ring.
N1-(4-nitrobenzoyl)-2,5-dimethylpiperazine: Similar structure with dimethyl groups at different positions on the piperazine ring.
4-nitrobenzoyl chloride: Precursor used in the synthesis of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone.
Uniqueness
This compound is unique due to the presence of both the 4-nitrobenzoyl group and the 2,6-dimethylpiperazine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-14-8-10(2)15(9)13(17)11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,7-8H2,1-2H3 |
Clé InChI |
SPPZQWDVTCDBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine](/img/structure/B8709528.png)







![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)




